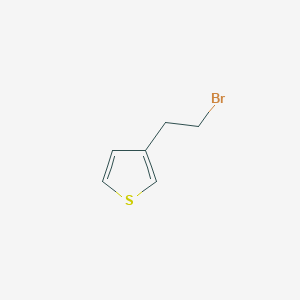

3-(2-Bromoethyl)thiophene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromoethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrS/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQZUHTDYDIRXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446798 | |

| Record name | 3-(2-bromoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57070-76-5 | |

| Record name | 3-(2-bromoethyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene: Structure, Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(2-Bromoethyl)thiophene, a key heterocyclic building block in modern organic synthesis. With its versatile reactivity, this compound serves as a crucial intermediate in the development of novel pharmaceuticals and advanced organic materials. This document delves into its chemical structure, physicochemical properties, detailed synthesis protocols, reactivity profile, and significant applications, offering field-proven insights for laboratory and developmental use.

Molecular Structure and Physicochemical Properties

This compound is an organosulfur compound featuring a thiophene ring substituted at the 3-position with a bromoethyl group.[1] This structural arrangement provides two primary sites of reactivity: the thiophene ring, which can undergo electrophilic substitution, and the bromoethyl chain, which is susceptible to nucleophilic substitution.

Chemical Structure:

Figure 1: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 57070-76-5 | [1][2] |

| Molecular Formula | C₆H₇BrS | [1][2] |

| Molecular Weight | 191.09 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 210 °C | [3] |

| Density | 1.529 g/cm³ | [3] |

| Flash Point | 81 °C | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents like chloroform, benzene, ether, and tetrahydrofuran. | [4] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved from its precursor, 3-thiophene-ethanol. This transformation involves the conversion of the primary alcohol to an alkyl bromide. The Appel reaction, utilizing triphenylphosphine and carbon tetrabromide, is a reliable method for this conversion, proceeding under mild conditions with good yields. An alternative common method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: Synthesis via the Appel Reaction

This protocol details the bromination of 3-thiophene-ethanol to yield this compound.

Materials:

-

3-thiophene-ethanol

-

Triphenylphosphine (PPh₃)

-

Carbon tetrabromide (CBr₄)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-thiophene-ethanol (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous dichloromethane.

-

Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution. The reaction is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Final Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of anhydrous solvent is critical as triphenylphosphine can react with water.

-

The slow, portion-wise addition of triphenylphosphine at 0 °C helps to control the exothermicity of the reaction and prevent the formation of byproducts.[5]

-

The final purification by column chromatography is necessary to remove the triphenylphosphine oxide byproduct.

Spectroscopic Characterization

Accurate characterization of this compound is essential for confirming its identity and purity. Below is a summary of expected spectroscopic data based on its structure and data from closely related analogs.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Thiophene Ring Protons: Three distinct signals in the aromatic region (typically δ 6.9-7.3 ppm). The coupling patterns (doublet of doublets) will be characteristic of a 3-substituted thiophene.

-

Ethyl Chain Protons: Two triplets corresponding to the two methylene groups (-CH₂-CH₂Br). The methylene group adjacent to the thiophene ring will appear at approximately δ 3.2 ppm, while the methylene group attached to the bromine will be further downfield, around δ 3.6 ppm, due to the deshielding effect of the bromine atom.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Thiophene Ring Carbons: Four signals in the aromatic region (typically δ 120-140 ppm). The carbon atom attached to the ethyl group (C3) will be a quaternary carbon.[6]

-

Ethyl Chain Carbons: Two signals in the aliphatic region. The carbon adjacent to the thiophene ring will appear around δ 30-35 ppm, and the carbon bonded to the bromine will be at a similar or slightly lower chemical shift.

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity for the molecular ion, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br), will be observed at m/z 190 and 192.[7]

-

Fragmentation: Common fragmentation patterns would include the loss of a bromine radical (M-Br) and cleavage of the ethyl chain.

Infrared (IR) Spectroscopy:

-

C-H stretching (aromatic): Peaks around 3100 cm⁻¹.[8]

-

C-H stretching (aliphatic): Peaks in the 2850-2960 cm⁻¹ region.

-

C=C stretching (thiophene ring): Absorptions in the 1400-1500 cm⁻¹ range.

-

C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500-600 cm⁻¹.

Reactivity and Applications in Drug Development

The dual reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the field of drug discovery.

Reactivity Profile:

-

Nucleophilic Substitution: The primary bromoalkane functionality is an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles, such as amines, thiols, and carbanions, to construct more complex side chains.

-

Cross-Coupling Reactions: While the C-Br bond of the ethyl group is reactive towards nucleophiles, the thiophene ring can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, typically after lithiation or Grignard formation at one of the ring positions.[9]

Applications as a Pharmaceutical Intermediate:

This compound is a key building block for the synthesis of various pharmaceutical agents and their analogues. The thiophene moiety is a common scaffold in many approved drugs due to its bioisosteric relationship with the benzene ring and its ability to modulate pharmacokinetic properties.

Synthesis of Antipsychotic Drug Analogues (e.g., Olanzapine Analogues): Olanzapine is an atypical antipsychotic used to treat schizophrenia and bipolar disorder.[10][11] The thieno[2,3-b][1][2]benzodiazepine core of olanzapine can be constructed using thiophene-based starting materials. This compound can be utilized to introduce the ethyl side chain, which, after further functionalization, can be cyclized to form the core structure of olanzapine analogues.

Synthesis of Antiplatelet Agent Analogues (e.g., Ticlopidine Analogues): Ticlopidine is an antiplatelet drug that functions as a P2Y12 receptor antagonist.[12][13] Its structure contains a tetrahydrothieno[3,2-c]pyridine core. This compound can serve as a precursor to this core structure. The bromoethyl group can be reacted with an appropriate amine to initiate the formation of the piperidine ring fused to the thiophene.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling and storage of this compound are essential to ensure laboratory safety.

Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[14][15]

Handling:

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Do not breathe vapor or mist.

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials.

-

For long-term storage, refrigeration is recommended to minimize potential degradation.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its dual reactivity allows for a wide range of chemical transformations, enabling the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. oipub.com [oipub.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]

- 11. Eco-friendly synthesis of new olanzapine derivatives and evaluation of their anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly productive and scalable approach to synthesize ticlopidine: A potent thienopyridine anti-platelet aggregation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ticlopidine | C14H14ClNS | CID 5472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 3-Bromothiophene | C4H3BrS | CID 13383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

3-(2-Bromoethyl)thiophene CAS number 57070-76-5 information

An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene (CAS 57070-76-5): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Number 57070-76-5, is a pivotal heterocyclic building block in modern organic synthesis.[1][2] Its structure, featuring a thiophene ring substituted at the 3-position with a bromoethyl group, offers a unique combination of aromatic character and versatile reactivity. The thiophene moiety is a well-recognized bioisostere of the benzene ring, frequently incorporated into molecular designs to modulate physicochemical properties and enhance biological activity.[3][4] The terminal primary bromide provides a reactive handle for nucleophilic substitution, making this compound an essential intermediate for introducing the 3-thienylethyl scaffold into a wide array of target molecules. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its properties, synthesis, chemical behavior, and applications.

PART 1: Physicochemical Properties & Characterization

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in the laboratory. This compound is a liquid at room temperature with a characteristic boiling point and density that are critical for its handling and purification.[5]

Key Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 57070-76-5 | [1][2][5][6] |

| Molecular Formula | C₆H₇BrS | [1][5][7] |

| Molecular Weight | 191.09 g/mol | [1][5][7] |

| Boiling Point | 210 °C | [5] |

| Density | 1.529 g/cm³ | [5] |

| Flash Point | 81 °C | [5] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [2][8] |

Safety and Handling

As with many halogenated organic compounds, this compound requires careful handling. It is classified as harmful if swallowed and causes skin and serious eye irritation.[5] Precautionary statements emphasize the use of personal protective equipment (PPE), including gloves and eye protection, and ensuring work is conducted in a well-ventilated area or a chemical fume hood.[5]

GHS Hazard Statements:

-

H302: Harmful if swallowed[5]

-

H315: Causes skin irritation[5]

-

H318: Causes serious eye damage[5]

-

H335: May cause respiratory irritation[5]

For long-term viability, the compound should be stored in a cool, dry place under an inert atmosphere to prevent degradation.[6][8]

PART 2: Synthesis Strategy

The synthesis of 3-substituted thiophenes often requires indirect methods because direct electrophilic substitution on the thiophene ring preferentially occurs at the more reactive α-positions (2 and 5).[9][10] The most logical and efficient synthesis of this compound begins with a pre-functionalized precursor, 2-(Thiophen-3-yl)ethanol. This approach ensures the correct regiochemistry and simplifies the overall process.

The core transformation is the conversion of a primary alcohol to a primary alkyl bromide. This is a classic and reliable reaction in organic synthesis, typically achieved using reagents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of PBr₃ is often favored for its high efficiency and relatively mild conditions, minimizing potential side reactions involving the sensitive thiophene ring.

Synthetic Workflow Diagram

The diagram below illustrates the direct and efficient synthetic route from 2-(Thiophen-3-yl)ethanol.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its primary alkyl bromide functional group. This group is an excellent electrophile, making the molecule highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the 3-thienylethyl moiety to a wide variety of nucleophiles, including amines, alcohols, thiols, and carbanions.

This reactivity is the cornerstone of its utility in drug discovery and materials science. By reacting it with complex amines, for instance, medicinal chemists can construct novel pharmaceutical candidates. The thiophene ring itself can engage in further functionalization, such as metalation followed by reaction with electrophiles, although the bromoethyl side chain would need to be considered in such a reaction scheme.

General Reactivity Profile

The following diagram depicts the general Sₙ2 reaction pathway, which is the most common transformation for this reagent.

PART 4: Applications in Research and Development

The thiophene nucleus is a privileged scaffold in medicinal chemistry, present in numerous commercially available drugs such as the antiplatelet agent Clopidogrel and the antipsychotic Olanzapine.[11] Thiophene-containing compounds exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4]

This compound serves as a key starting material for synthesizing analogs of these drugs or for exploring new chemical space. Its ability to introduce the 3-thienylethyl group is particularly valuable for structure-activity relationship (SAR) studies, where researchers systematically modify different parts of a lead molecule to optimize its efficacy and safety profile.

Beyond pharmaceuticals, thiophene derivatives are integral to the field of materials science, particularly in the development of organic electronics.[12] They are used to construct conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3] The 3-substituted pattern can influence the packing and electronic properties of these materials.

PART 5: Detailed Experimental Protocol

The following protocol describes a representative lab-scale synthesis of this compound from 2-(Thiophen-3-yl)ethanol. This procedure is based on standard organic transformations and should be performed by technically qualified personnel.

Objective: To synthesize this compound via bromination of 2-(Thiophen-3-yl)ethanol.

Materials:

-

2-(Thiophen-3-yl)ethanol (1.0 eq)

-

Phosphorus tribromide (PBr₃) (0.4 eq)

-

Anhydrous Diethyl Ether (or Dichloromethane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, condenser

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-(Thiophen-3-yl)ethanol (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. Stirring is essential throughout the reaction.

-

Reagent Addition: Cautiously add phosphorus tribromide (PBr₃, 0.4 eq) dropwise to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the temperature below 5-10 °C. Causality Note: Slow, cold addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates the complete consumption of the starting alcohol.

-

Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice. Trustworthiness Note: This step safely decomposes any unreacted PBr₃.

-

Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Conclusion

This compound (CAS 57070-76-5) is a highly valuable and versatile chemical intermediate. Its straightforward synthesis and well-defined reactivity make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A comprehensive understanding of its properties, handling requirements, and synthetic applications, as detailed in this guide, empowers scientists to leverage its full potential in the creation of novel and functional molecules.

References

-

Pharmaffiliates. CAS No : 57070-76-5 | Product Name : this compound. Available from: [Link]

-

Oakwood Chemical. This compound. Available from: [Link]

-

Organic Syntheses. 3-bromothiophene. Available from: [Link]

-

Fuller, L. S., et al. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Center for Biotechnology Information. Available from: [Link]

-

Wikipedia. 3-Bromothiophene. Available from: [Link]

-

Singh, P., & Kaur, H. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Available from: [Link]

-

Asati, V., et al. Therapeutic importance of synthetic thiophene. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. (PDF) Therapeutic importance of synthetic thiophene. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 57070-76-5 [amp.chemicalbook.com]

- 6. 57070-76-5 this compound AKSci W7060 [aksci.com]

- 7. This compound [oakwoodchemical.com]

- 8. 57070-76-5|this compound|BLD Pharm [bldpharm.com]

- 9. benchchem.com [benchchem.com]

- 10. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-(2-Bromoethyl)thiophene

An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene: Properties, Synthesis, and Applications

Foreword

This compound is a key heterocyclic building block in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique combination of a reactive bromoethyl side chain and a versatile thiophene core makes it an invaluable intermediate for the synthesis of a wide array of complex molecules and functional materials. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, reactivity, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.

Molecular Identity and Structure

The foundational step in understanding any chemical compound is to establish its precise identity and structure.

-

IUPAC Name: this compound

-

Synonyms: 1-bromo-2-(3-thiophenyl)ethane, 2-(3'-thienyl)ethyl bromide, 2-(thien-3-yl)ethyl bromide[2]

The structure consists of a thiophene ring substituted at the 3-position with an ethyl group, which is in turn brominated at the terminal carbon.

Caption: Molecular Structure of this compound

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification methods. The data for this compound is summarized below.

| Property | Value | Source |

| Molecular Weight | 191.09 g/mol | [1][2] |

| Exact Mass | 189.94518 Da | [1][3] |

| Boiling Point | 210 °C | [3] |

| Density | 1.529 g/cm³ | [3] |

| Flash Point | 81 °C | [3] |

| Topological Polar Surface Area | 28.2 Ų | [1][3] |

| XLogP3 | 2.7 | [1][3] |

The compound is a liquid at room temperature and is expected to be soluble in common organic solvents.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the thiophene ring protons and the two methylene groups of the bromoethyl side chain. The protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 7.5 ppm. The methylene group adjacent to the thiophene ring (-CH₂-Ar) would likely appear as a triplet around 3.2 ppm, while the methylene group attached to the bromine atom (-CH₂-Br) would be further downfield, appearing as a triplet around 3.6 ppm, due to the deshielding effect of the bromine.

-

¹³C NMR: The carbon NMR would show six distinct signals corresponding to the four unique carbons of the thiophene ring and the two carbons of the ethyl side chain.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the thiophene ring, including C-H stretching vibrations around 3100 cm⁻¹, C=C stretching in the 1500-1400 cm⁻¹ region, and C-S stretching vibrations.[4][5] The C-Br stretching vibration of the bromoethyl group would be observed in the fingerprint region, typically around 600-500 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Chemical Properties and Reactivity

The reactivity of this compound is dominated by the bromoethyl group, making it a valuable electrophile for nucleophilic substitution reactions. This allows for the introduction of the 3-thienylethyl moiety into various molecular scaffolds.

The thiophene ring itself can undergo electrophilic aromatic substitution. However, direct bromination of thiophene typically favors substitution at the more reactive 2- and 5-positions.[6][7] Therefore, the synthesis of 3-substituted thiophenes often requires indirect methods. The presence of the ethyl side chain at the 3-position will influence the regioselectivity of further electrophilic substitution on the ring.

Synthesis and Purification

The synthesis of 3-substituted thiophenes like this compound requires a strategic approach to overcome the inherent regioselectivity of the thiophene ring.

Synthetic Strategy Overview

A common route involves starting with a pre-functionalized thiophene. One plausible pathway begins with 3-thiopheneacetic acid or a derivative, which can be reduced to 3-(2-hydroxyethyl)thiophene. The final step would be the conversion of the hydroxyl group to a bromide, for example, using phosphorus tribromide (PBr₃) or N-bromosuccinimide (NBS) under appropriate conditions.

An alternative approach involves the bromination of 2-(3-thienyl)ethanol.[8]

Caption: A potential synthetic step for a related compound.

Purification Protocol: Column Chromatography

Purification of halogenated thiophenes often requires column chromatography. Due to the potential sensitivity of such compounds to acidic conditions, a deactivated stationary phase is recommended.[9]

1. Stationary Phase Preparation (Deactivation):

-

Prepare a slurry of silica gel in a non-polar mobile phase (e.g., Hexane:Ethyl Acetate 98:2).

-

Pack the column with the slurry.

-

To neutralize the acidic silica, pass two column volumes of the mobile phase containing 1-2% triethylamine through the column.

-

Equilibrate the column by flushing with three to four column volumes of the initial mobile phase (without triethylamine) until the eluent is neutral.[9]

2. Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

-

Add a small amount of silica gel and concentrate the mixture under reduced pressure to obtain a free-flowing powder (dry loading).

-

Carefully add the powder to the top of the packed column.

3. Elution and Fraction Collection:

-

Begin elution with a low-polarity mobile phase (e.g., Hexane:Ethyl Acetate 98:2).

-

Gradually increase the polarity of the eluent to facilitate the elution of the product.

-

Collect fractions and monitor their composition using Thin-Layer Chromatography (TLC). The thiophene ring is UV-active, allowing for visualization under a UV lamp at 254 nm.[9]

4. Product Isolation:

-

Combine the fractions containing the pure product.

-

Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.

Applications in Research and Drug Development

Thiophene and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their presence in numerous biologically active compounds and approved drugs.[10][11][12] They are known to possess a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[10][12]

This compound serves as a crucial intermediate for introducing the 3-thienylethyl group into molecules of interest. The reactive bromide allows for facile coupling with various nucleophiles (e.g., amines, thiols, carbanions), enabling the synthesis of diverse compound libraries for drug discovery and the development of novel organic materials.

Safety and Handling

While specific safety data for this compound is not extensively detailed, related brominated thiophenes are classified as hazardous.[13] General safety precautions for handling such compounds should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing vapors or mists. Wash hands thoroughly after handling.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and bases.[13][15]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14][15]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14][15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[14][15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[14][15]

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- 1. This compound | C6H7BrS | CID 10877948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. echemi.com [echemi.com]

- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 3-(2-Bromoethyl)thiophene: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 3-(2-Bromoethyl)thiophene, a key heterocyclic building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will delve into its fundamental properties, provide a detailed and robust synthetic protocol with mechanistic insights, discuss its reactivity and applications, and outline essential safety procedures.

Core Molecular Attributes

This compound is a substituted thiophene, a five-membered aromatic ring containing a sulfur atom. The presence of a reactive bromoethyl side chain at the 3-position makes it a versatile intermediate for introducing the thienylethyl moiety into larger molecules.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for mass spectrometry analysis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These values are essential for predicting the compound's behavior in various solvents and reaction conditions, as well as for its purification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 57070-76-5 | PubChem[2] |

| Canonical SMILES | C1=CSC=C1CCBr | PubChem[2] |

| Monoisotopic Mass | 189.94518 Da | PubChem[2] |

| Boiling Point | ~210 °C (Predicted) | Echemi |

| Density | ~1.529 g/cm³ (Predicted) | Echemi |

| XLogP3 | 2.7 | PubChem[2] |

Synthesis of this compound

The most direct and reliable synthesis of this compound involves the bromination of its corresponding alcohol, 2-(3-thienyl)ethanol. This method avoids the challenges of direct functionalization of the thiophene ring, which tends to occur at the more reactive 2- and 5-positions. The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis, and several reagents can accomplish this. Here, we detail a robust protocol using phosphorus tribromide (PBr₃), a common and effective reagent for this purpose.

Reaction Principle and Causality

The conversion of 2-(3-thienyl)ethanol to this compound using PBr₃ proceeds via a nucleophilic substitution mechanism, specifically an Sₙ2 reaction.

Why PBr₃ is an effective choice:

-

Activation of the Hydroxyl Group: The primary hydroxyl group (-OH) is a poor leaving group. PBr₃ reacts with the alcohol to form a phosphite ester intermediate. This process converts the hydroxyl group into an excellent leaving group (a dibromophosphite moiety).

-

In Situ Generation of the Nucleophile: The reaction itself generates the bromide ion (Br⁻) nucleophile, which is then available to attack the electrophilic carbon.

-

Mild Conditions: The reaction can typically be carried out under mild conditions, which helps to prevent side reactions or degradation of the thiophene ring.

The overall transformation is depicted in the following scheme:

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and includes self-validating steps to ensure reaction completion and product purity.

Materials:

-

2-(3-thienyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (or dichloromethane)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Nitrogen or argon inlet

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-(3-thienyl)ethanol (1 equivalent) in anhydrous diethyl ether.

-

Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

-

Addition of PBr₃:

-

Slowly add phosphorus tribromide (PBr₃) (0.4 equivalents, as 1 mole of PBr₃ reacts with 3 moles of alcohol) dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Causality: Slow, cooled addition is crucial to control the exothermic reaction and prevent the formation of byproducts.

-

-

Reaction Progression:

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting alcohol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

-

-

Work-up and Extraction:

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench any unreacted PBr₃.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold water, saturated aqueous NaHCO₃ solution (to neutralize any acidic byproducts), and finally with brine.

-

Causality: The bicarbonate wash is essential to remove acidic species like HBr and H₃PO₃, which could cause product degradation during concentration.

-

-

Drying and Concentration:

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield pure this compound as a colorless to pale yellow oil.

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

While a publicly available, experimentally verified spectrum for this compound is not readily found, a predicted spectrum can be generated based on established chemical shift principles.

Predicted ¹H NMR (in CDCl₃):

-

~7.25 ppm (dd, 1H): H5 proton on the thiophene ring.

-

~7.05 ppm (m, 1H): H2 proton on the thiophene ring.

-

~6.95 ppm (m, 1H): H4 proton on the thiophene ring.

-

~3.55 ppm (t, 2H): Methylene protons adjacent to the bromine (-CH₂Br).

-

~3.20 ppm (t, 2H): Methylene protons adjacent to the thiophene ring (-CH₂-Thiophene).

Predicted ¹³C NMR (in CDCl₃):

-

~140 ppm: C3 carbon of the thiophene ring (attached to the ethyl group).

-

~128 ppm: C5 carbon of the thiophene ring.

-

~126 ppm: C4 carbon of the thiophene ring.

-

~122 ppm: C2 carbon of the thiophene ring.

-

~35 ppm: Methylene carbon adjacent to the thiophene ring.

-

~32 ppm: Methylene carbon adjacent to the bromine.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight. The presence of bromine will be evident from a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity at m/z = 190 and 192.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of the C-Br bond. As a primary alkyl halide, it is an excellent electrophile for Sₙ2 reactions. This allows for the straightforward introduction of the 3-thienylethyl group into various molecules.

Key Reactions

-

Alkylation of Amines: It readily reacts with primary and secondary amines to form the corresponding N-alkylated products. This is a common strategy in the synthesis of pharmaceutical compounds, particularly in the development of antihistamines and other receptor antagonists.

-

Alkylation of O, S, and C-Nucleophiles: It can also be used to alkylate alcohols, thiols, and carbanions, further expanding its synthetic versatility.

Application in Pharmaceutical Synthesis

The thiophene moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs due to its ability to mimic a phenyl ring while having different electronic properties and metabolic profile. This compound serves as a key intermediate in the synthesis of compounds with a variety of biological activities, including:

-

Antihistamines: The 3-thienylethyl group can be incorporated into the structure of H1-receptor antagonists.

-

Antipsychotics and CNS Agents: The thiophene nucleus is a core component of several drugs targeting the central nervous system.

-

Anti-inflammatory Agents: Thiophene derivatives have been investigated for their anti-inflammatory properties.

Sources

An In-depth Technical Guide to the NMR Spectral Interpretation of 3-(2-Bromoethyl)thiophene

Introduction

For researchers and professionals engaged in drug development and materials science, the precise structural elucidation of molecular entities is a foundational requirement. Thiophene derivatives, in particular, are prevalent scaffolds in a multitude of pharmacologically active compounds and advanced functional materials.[1] Among these, 3-(2-Bromoethyl)thiophene serves as a versatile synthetic intermediate. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive technique for confirming the identity and purity of such compounds.[2] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of this compound, grounded in fundamental principles and field-proven insights to empower scientists in their structural characterization workflows.

Part 1: The Theoretical Cornerstone of NMR Spectroscopy

NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2][3] When placed in a strong external magnetic field (B₀), these nuclei align in specific spin states. The absorption of radiofrequency radiation can induce a transition between these states, generating a signal.[4] The precise frequency at which a nucleus absorbs energy is exquisitely sensitive to its local electronic environment, providing three key pieces of information for structure elucidation:

-

Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm). It indicates the electronic environment of the nucleus. Electron-withdrawing groups "deshield" a nucleus, moving its signal to a higher ppm value (downfield), while electron-donating groups "shield" it, moving the signal upfield.[5]

-

Spin-Spin Coupling (J-coupling): The interaction between neighboring magnetic nuclei, which causes signals to split into multiple lines (multiplets). The pattern of splitting (e.g., doublet, triplet) reveals the number of adjacent protons, following the N+1 rule in simple cases.[5] The coupling constant, J, measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.

-

Integration: The area under a ¹H NMR signal is directly proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[2]

Part 2: Decoding the ¹H NMR Spectrum of this compound

The structure of this compound presents two distinct regions for ¹H NMR analysis: the aromatic thiophene ring and the aliphatic bromoethyl side chain.

Molecular Structure and Proton Numbering

To facilitate a clear discussion, the protons are numbered as shown in the diagram below.

Caption: Structure of this compound with proton labeling.

Analysis of the Aromatic Region (δ 6.9-7.4 ppm)

The three protons on the thiophene ring (H2, H4, H5) are in different electronic environments and will appear as distinct signals in the aromatic region. Thiophene protons typically resonate between 6.5 and 7.5 ppm.[6][7]

-

H2 Proton: This proton is adjacent to the sulfur atom and is coupled to H4. Due to the influence of the sulfur and the substituent at C3, it is expected to appear as a doublet of doublets.

-

H5 Proton: Situated between the sulfur and a carbon atom, H5 is coupled to H4. It will likely appear as a doublet of doublets.

-

H4 Proton: This proton is coupled to both H2 and H5, resulting in a doublet of doublebets.

The coupling constants in a thiophene ring are characteristic: J(H4,H5) is typically the largest (~5 Hz), followed by J(H2,H-other) (~3 Hz), and a smaller long-range coupling J(H2,H4) (~1-1.5 Hz).[8][9]

Analysis of the Aliphatic Region (δ 3.0-3.8 ppm)

The bromoethyl side chain consists of two methylene groups (CH₂), labeled CαH₂ and CβH₂.

-

Hβ Protons (-CH₂Br): These protons are directly attached to the carbon bearing the highly electronegative bromine atom. This causes significant deshielding, shifting their signal downfield. They are coupled to the Hα protons and will appear as a triplet.

-

Hα Protons (-Th-CH₂-): These protons are adjacent to the thiophene ring and are coupled to the Hβ protons. They will also appear as a triplet.

The coupling between these two adjacent methylene groups (³JHH) typically falls in the range of 6-8 Hz.

Predicted ¹H NMR Data Summary

The expected chemical shifts, multiplicities, and coupling constants are summarized below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H5 | ~7.28 | Doublet of Doublets (dd) | J(H4,H5) ≈ 5.0, J(H2,H5) ≈ 3.0 | 1H |

| H2 | ~7.17 | Doublet of Doublets (dd) | J(H2,H5) ≈ 3.0, J(H2,H4) ≈ 1.5 | 1H |

| H4 | ~6.98 | Doublet of Doublets (dd) | J(H4,H5) ≈ 5.0, J(H2,H4) ≈ 1.5 | 1H |

| Hβ (-CH₂Br) | ~3.60 | Triplet (t) | ³J(Hα,Hβ) ≈ 7.0 | 2H |

| Hα (-Th-CH₂-) | ~3.20 | Triplet (t) | ³J(Hα,Hβ) ≈ 7.0 | 2H |

Part 3: Interpreting the ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six unique carbon atoms.

Analysis of Thiophene Ring Carbons (δ 110-140 ppm)

The chemical shifts of substituted thiophene carbons are well-documented.[1]

-

C3: The carbon atom bearing the bromoethyl substituent will be shifted significantly.

-

C2, C4, C5: These carbons will have distinct chemical shifts influenced by their position relative to the sulfur atom and the C3 substituent. The carbon attached to bromine (Cβ) will have a low chemical shift due to the heavy atom effect.

Analysis of Side Chain Carbons (δ 30-40 ppm)

-

Cβ (-CH₂Br): The carbon directly bonded to bromine is significantly deshielded and will appear at a lower field compared to Cα.

-

Cα (-Th-CH₂-): This carbon is attached to the aromatic ring and will be less deshielded than Cβ.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3 | ~140 |

| C5 | ~128 |

| C2 | ~126 |

| C4 | ~122 |

| Cα (-Th-CH₂-) | ~35 |

| Cβ (-CH₂Br) | ~32 |

Part 4: Standard Operating Protocol for NMR Data Acquisition

Achieving high-quality, reproducible NMR data requires a systematic approach from sample preparation to data processing. This protocol outlines a self-validating workflow.

Step-by-Step Experimental Methodology

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.[2] CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift calibration (δ = 0.00 ppm).

-

-

Spectrometer Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent (e.g., CDCl₃). This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.

-

-

¹H NMR Data Acquisition:

-

Pulse Sequence: Utilize a standard single-pulse sequence.

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.

-

Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.

-

Relaxation Delay: Employ a relaxation delay of 1-2 seconds between scans to allow for adequate nuclear relaxation.[1]

-

-

¹³C NMR Data Acquisition:

-

Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon and enhance the signal via the Nuclear Overhauser Effect (NOE).

-

Spectral Width: Set a spectral width of ~220 ppm.

-

Number of Scans: Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay: Use a 2-5 second delay to ensure full relaxation, especially for quaternary carbons if present.[6]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the pure absorption mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

NMR Workflow Diagram

Caption: Standard workflow for NMR structural elucidation.

Conclusion

The NMR spectrum of this compound provides a rich set of data that, when systematically interpreted, unequivocally confirms its molecular structure. The characteristic signals in the aromatic region, defined by their chemical shifts and distinct coupling patterns, validate the 3-substituted thiophene core. Concurrently, the two triplet signals in the aliphatic region, with their expected 2H integrations and chemical shifts influenced by the adjacent ring and bromine atom, confirm the presence and connectivity of the 2-bromoethyl side chain. This guide provides the theoretical framework and practical methodology for researchers to confidently perform this analysis, ensuring the structural integrity of this key chemical building block.

References

-

Structural elucidation by NMR(1HNMR). (n.d.). SlideShare. Retrieved from [Link]

-

¹H NMR chemical shifts of furan and thiophene protons for compounds 5-8 recorded in CDCl3. (n.d.). ResearchGate. Retrieved from [Link]

-

NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024). Technology Networks. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

¹H NMR Chemical Shift Values (δppm) for the Thiophene Proton of... (n.d.). ResearchGate. Retrieved from [Link]

-

How to perform NMR spectroscopy structure determination. (2019). Quora. Retrieved from [Link]

-

Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. (n.d.). Retrieved from [Link]

-

¹³C NMR spectra of thiophenes. III—Bromothiophenes. (n.d.). Research Paper. Retrieved from [Link]

-

Supplementary Information. (n.d.). Retrieved from [Link]

-

Calculated coupling constantsa (J, Hz) of THT at 313 K for different... (n.d.). ResearchGate. Retrieved from [Link]

-

¹H NMR Coupling Constants. (n.d.). Organic Chemistry Data. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. quora.com [quora.com]

- 4. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 5. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 6. researchgate.net [researchgate.net]

- 7. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 8. jcsp.org.pk [jcsp.org.pk]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Reactivity and stability of the 3-(2-Bromoethyl)thiophene molecule

An In-Depth Technical Guide to the Reactivity and Stability of 3-(2-Bromoethyl)thiophene

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its unique structure, featuring an aromatic thiophene ring and a reactive primary alkyl bromide, allows for a diverse range of chemical transformations. The thiophene moiety is a key pharmacophore in numerous approved drugs, while the bromoethyl group serves as a reactive handle for introducing the thiophene core into larger molecular architectures or for initiating polymerization.[1]

This guide provides a comprehensive analysis of the reactivity and stability of this compound. It is intended for researchers, scientists, and drug development professionals who utilize this reagent. We will move beyond simple reaction schemes to explore the underlying principles that govern its chemical behavior, offering field-proven insights into experimental design, reaction optimization, and safe handling.

Molecular Profile and Physicochemical Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its effective application. Below is a summary of key data for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 57070-76-5 | Guidechem[3], PubChem[2] |

| Molecular Formula | C₆H₇BrS | Guidechem[3], PubChem[2] |

| Molecular Weight | 191.09 g/mol | PubChem[2] |

| Appearance | Colorless to yellow oil | ChemicalBook[4] |

| SMILES | C1=CSC=C1CCBr | PubChem[2] |

| Topological Polar Surface Area | 28.2 Ų | PubChem[2] |

| XLogP3-AA | 2.7 | PubChem[2] |

Part 1: Reactivity Profile

The reactivity of this compound is dominated by the primary alkyl bromide, which readily participates in nucleophilic substitution and elimination reactions. The thiophene ring itself, while aromatic, can also be engaged in various transformations, particularly metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution vs. Elimination: A Competitive Landscape

The primary alkyl bromide makes the ethyl side chain an excellent electrophile. Its reaction with nucleophiles is a classic example of the competition between substitution (Sₙ2) and elimination (E2) pathways. The choice of reaction conditions, particularly the nature of the base/nucleophile, is critical in directing the outcome.

Causality Behind Experimental Choices:

-

For Substitution (Sₙ2): To favor the Sₙ2 pathway, a strong nucleophile that is a weak base is preferred. This minimizes the proton abstraction required for elimination. Good examples include azide (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻). The reaction is typically run in a polar aprotic solvent (e.g., DMF, DMSO, acetone) which solvates the cation of the nucleophilic salt but not the anion, thus enhancing its nucleophilicity.

-

For Elimination (E2): To favor the E2 pathway, a strong, sterically hindered base is the reagent of choice.[5][6] Bulky bases like potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA) are effective because their size makes it difficult to attack the electrophilic carbon (Sₙ2), but they can readily abstract a proton from the less-hindered β-carbon. The product of this reaction is 3-vinylthiophene.

Caption: Competing Sₙ2 and E2 reaction pathways.

Protocol: Nucleophilic Substitution with Sodium Azide (Sₙ2)

This protocol describes the synthesis of 3-(2-azidoethyl)thiophene, a useful intermediate for introducing an amine functionality via reduction.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).

-

Reagent Addition: Add sodium azide (NaN₃, 1.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE).

-

Reaction Conditions: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Metal-Mediated Reactions: Building Complexity

The carbon-bromine bond and the thiophene ring provide two distinct handles for metal-mediated cross-coupling reactions, enabling the formation of C-C bonds and the synthesis of complex molecular architectures.

Grignard Reagent Formation

This compound can be used to prepare a Grignard reagent. However, the proximity of the acidic protons on the thiophene ring and the potential for intramolecular reactions present challenges. A more common strategy involves using a di-substituted thiophene, such as 2,5-dibromo-3-alkylthiophene, where Grignard metathesis can occur selectively.[7][8] For this compound itself, direct formation of the Grignard reagent 3-(2-magnesiobromoethyl)thiophene is feasible but must be conducted at low temperatures in an anhydrous ether solvent (like THF or Et₂O) to prevent side reactions.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[9][10] While the primary alkyl bromide of this compound can participate, a more common strategy involves functionalizing the thiophene ring itself. For instance, a related compound, 3-bromothiophene, is frequently used in Suzuki couplings to introduce aryl or vinyl groups at the 3-position of the thiophene ring.[11][12]

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki Coupling of 3-Bromothiophene with Phenylboronic Acid

This protocol illustrates a typical Suzuki reaction using the closely related 3-bromothiophene as a model substrate.

-

Inert Atmosphere: To a Schlenk flask, add 3-bromothiophene (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

-

Solvent and Base: Add a solvent mixture, typically toluene and water, and a base such as sodium carbonate (Na₂CO₃, 2.0 eq).[13] The system must be thoroughly deoxygenated by bubbling argon or nitrogen through the solution.

-

Reaction: Heat the mixture to reflux (around 90-100 °C) for 12-24 hours under an inert atmosphere.[9]

-

Workup and Extraction: Cool the reaction mixture and dilute it with water. Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the resulting crude product by column chromatography to yield 3-phenylthiophene.

Polymerization: A Route to Conductive Materials

Thiophene derivatives are fundamental monomers for the synthesis of conducting polymers like poly(3-alkylthiophenes) (P3ATs).[14][15] this compound can serve as a precursor to functionalized P3ATs. One powerful method is the Grignard Metathesis (GRIM) polymerization, which allows for the synthesis of highly regioregular, head-to-tail coupled polymers.[7][8]

The process typically involves the synthesis of a 2,5-dihalo-3-substituted thiophene monomer. Treatment with a Grignard reagent like i-PrMgCl results in a magnesium-halogen exchange, creating a reactive intermediate that can be polymerized using a nickel catalyst, such as Ni(dppp)Cl₂.[8] The functional ethyl group can be carried through the polymerization or modified beforehand. For instance, the monomer 2-(3-thienyl)ethylacetate can be polymerized using an oxidizing agent like FeCl₃.[16]

Part 2: Stability, Storage, and Degradation

The utility of this compound is intrinsically linked to its stability. As a reactive molecule, improper handling and storage can lead to degradation, side reactions, or polymerization, compromising experimental outcomes.

Key Stability Concerns

-

Light and Temperature Sensitivity: Halogenated thiophene derivatives can be sensitive to light and temperature.[4][17] Energy input can promote radical formation, leading to decomposition or unwanted side reactions. The C-Br bond, being weaker than C-H or C-C bonds, is particularly susceptible.

-

Self-Reaction and Polymerization: The inherent reactivity of the molecule presents a risk of self-reaction. The bromoethyl group is an electrophile, and the thiophene ring can act as a nucleophile, potentially leading to slow oligomerization over time, especially if catalyzed by trace acids or metals. Some alkoxy-bromothiophenes are known to autopolymerize, a reaction that can be initiated by protonation and accelerated by the generated HBr.[18]

-

Hydrolysis: Although generally slow, the alkyl bromide can hydrolyze to the corresponding alcohol, 2-(thiophen-3-yl)ethanol, in the presence of water, particularly at elevated temperatures or under basic/acidic conditions.

Recommended Handling and Storage Protocols

To ensure the integrity of this compound, adherence to strict storage and handling protocols is essential. These recommendations are synthesized from safety data sheets of structurally similar compounds.[19][20][21]

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store in a freezer (-20°C) or refrigerator (2-8°C). | Minimizes thermal degradation and slows potential self-reaction pathways.[4] |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and hydrolysis from atmospheric moisture. |

| Container | Use an amber glass bottle or a container protected from light. | Prevents light-induced degradation.[17] |

| Handling | Handle in a well-ventilated area, preferably a chemical fume hood.[19][20] | Avoid inhalation of vapors. |

| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21] | Prevents skin and eye contact. |

| Incompatible Materials | Keep away from strong oxidizing agents, strong bases, and strong reducing agents.[21] | Avoids vigorous and uncontrolled reactions. |

Potential Degradation Pathways

Understanding how a molecule can degrade is key to preventing it. The primary degradation pathways for this compound include elimination and polymerization.

-

Elimination to 3-Vinylthiophene: Trace amounts of base (e.g., impurities on glassware) can catalyze the elimination of HBr, yielding the volatile and polymerizable 3-vinylthiophene.

-

Oxidative Degradation: The sulfur atom in the thiophene ring can be oxidized, especially in the presence of strong oxidizing agents, potentially forming thiophene-S-oxides or sulfones.[22] These species are often highly reactive and can lead to complex product mixtures.

-

Acid-Catalyzed Polymerization: Trace acidic impurities can protonate the thiophene ring, activating it towards electrophilic attack by another molecule, initiating a polymerization cascade.[18]

By implementing the storage and handling procedures outlined above, these degradation pathways can be effectively minimized, ensuring the quality and reactivity of the reagent for its intended scientific applications.

References

-

3-bromothiophene . Organic Syntheses Procedure. Available at: [Link]

-

Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (n.d.). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene . ResearchGate. Available at: [Link]

-

3-(BROMOACETYL)THIOPHENE Safety Data Sheet . Georganics. Available at: [Link]

-

Ali, I., et al. (2020). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies . PubMed Central. Available at: [Link]

-

Loewe, R. S., Ewbank, P. C., & McCullough, R. D. (n.d.). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity . Carnegie Mellon University. Available at: [Link]

-

Burke, E. K., Welsh, E. N., Robertson, K. N., & Speed, A. W. H. (2020). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3b]thiophene . ChemRxiv. Available at: [Link]

-

Nucleophilic Substitution of Thiophene Derivatives . ResearchGate. Available at: [Link]

-

3-thenyl bromide . Organic Syntheses Procedure. Available at: [Link]

-

Kaur, M., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems . RSC Publishing. Available at: [Link]

-

Synthesis of (1) poly (3-(2-acetoxyethyl)thiophene for gas separation membranes and (2) 3,5-bis(bromomethyl) . University of Texas at Dallas. Available at: [Link]

-

Why Do Some Alkoxybromothiophenes Spontaneously Polymerize? . ResearchGate. Available at: [Link]

-

Cacialli, F. (2005). Light-Emitting Polythiophenes . Advanced Materials. Available at: [Link]

-

This compound . PubChem. Available at: [Link]

-

Thiophene degradation . ResearchGate. Available at: [Link]

-

Henderson, C. L., & Junk, T. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review . ResearchOnline@JCU. Available at: [Link]

-

Dunn, T. B., & Gulea, M. (2011). Double Couplings of Dibromothiophenes using Boronic Acids and Boronates . PMC - NIH. Available at: [Link]

-

Ikram, M., et al. (2022). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid . NIH. Available at: [Link]

-

Roy, K., et al. (2021). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study . NIH. Available at: [Link]

-

Zaragoza, R. J. (2021). A new mechanism for internal nucleophilic substitution reactions . RSC Publishing. Available at: [Link]

-

Osadchii, D. Y., et al. (2022). Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate . PMC - NIH. Available at: [Link]

-

da Nóbrega, J. A., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives . PMC - NIH. Available at: [Link]

-

Grau, G., et al. (2020). Dimerization reactions with oxidized brominated thiophenes . RSC Publishing. Available at: [Link]

-

Exercise 13: - Elimination reactions . University of Calgary. Available at: [Link]

-

3-Bromothiophene . Wikipedia. Available at: [Link]

-

Ashenhurst, J. (2012). A Tale of Two Elimination Reaction Patterns . Master Organic Chemistry. Available at: [Link]

-

Biswas, A. (2020). How to perform a Bromination reaction on a thiophene derivative containing an aliphatic ester and an amide functionality? . ResearchGate. Available at: [Link]

Sources

- 1. 3-Bromothiophene - Wikipedia [en.wikipedia.org]

- 2. This compound | C6H7BrS | CID 10877948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. 2,2-(Bromoethyl)thiophene CAS#: 26478-16-0 [m.chemicalbook.com]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. chem.cmu.edu [chem.cmu.edu]

- 9. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 15. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 16. wssp.cm.utexas.edu [wssp.cm.utexas.edu]

- 17. CAS 26478-16-0: 2,2-(Bromoethyl)-Thiophene | CymitQuimica [cymitquimica.com]

- 18. researchgate.net [researchgate.net]

- 19. chemicalbook.com [chemicalbook.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Thiophene and its Electrophilic Heart: A Guide to Substitution Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic structure makes it highly susceptible to electrophilic aromatic substitution (SEAr), a fundamental class of reactions for its functionalization.[3][4] This guide provides an in-depth exploration of the core principles governing thiophene's reactivity, its distinct regioselectivity, and the practical application of key electrophilic substitution reactions. We will delve into the causality behind experimental choices, present validated protocols, and offer field-proven insights for researchers aiming to leverage thiophene's synthetic versatility.

The Core Principles: Reactivity and Regioselectivity

Thiophene's chemical personality is defined by the interplay between its aromatic π-system and the sulfur heteroatom. It is considered an electron-rich aromatic heterocycle, which underpins its reactivity in electrophilic substitution.[3]

Aromaticity and Enhanced Reactivity

The aromaticity of thiophene arises from a 6π-electron system delocalized over the five-membered ring; four electrons come from the two double bonds and two from a lone pair on the sulfur atom.[5][6] However, the resonance stabilization energy of thiophene is less than that of benzene.[7] This lower stabilization energy means that the activation barrier to temporarily break aromaticity during the rate-determining step of electrophilic substitution is lower than for benzene.[7] Consequently, thiophene is significantly more reactive towards electrophiles than benzene, with halogenation, for instance, occurring approximately 10⁷-10⁸ times faster.[8][9]

The general order of reactivity for common five-membered aromatic heterocycles is pyrrole > furan > thiophene > benzene.[3][7] Thiophene's intermediate position is due to sulfur's moderate electronegativity and its ability to effectively stabilize the reaction intermediate through the participation of its lone pair electrons.[3][10]

The General Mechanism and Alpha (α)-Selectivity

The electrophilic substitution reaction on thiophene proceeds via a two-step mechanism involving a resonance-stabilized carbocation intermediate, known as a σ-complex or arenium ion.[3][4]

-

Attack of the Electrophile (E⁺): The π-electron system of the thiophene ring attacks an electrophile.

-

Deprotonation: A base removes a proton from the carbon atom bonded to the electrophile, restoring the aromatic system.[3]

A critical aspect of thiophene chemistry is the pronounced preference for substitution at the C2 (or α) position over the C3 (or β) position. This regioselectivity is a direct consequence of the relative stability of the intermediate σ-complex.

-

Attack at C2 (α-position): The positive charge can be delocalized over three atoms, including the sulfur atom, resulting in three significant resonance structures. The ability of the sulfur atom to participate in resonance and bear the positive charge is a key stabilizing factor.[3]

-

Attack at C3 (β-position): The positive charge is delocalized over only two carbon atoms. The sulfur atom does not directly participate in stabilizing the positive charge through resonance without disrupting the aromatic sextet of the adjacent double bond. This results in a less stable intermediate.[3]

Because the intermediate for C2 attack is more stable, the activation energy for this pathway is lower, leading to the C2-substituted product being formed preferentially and more rapidly.

Caption: C2 attack yields a more stable intermediate via three resonance structures.

Key Electrophilic Substitution Reactions: A Practical Guide

The high reactivity of thiophene means that reactions often proceed under milder conditions than those required for benzene. Careful control of these conditions is crucial to prevent polysubstitution and degradation of the ring.[8]

Halogenation

Halogenation of thiophene is extremely rapid and requires controlled conditions to achieve monosubstitution.[8]

-

Reagents: For bromination, bromine (Br₂) in a solvent like acetic acid or N-bromosuccinimide (NBS) is common.[11][12] For chlorination, sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are often used to avoid over-halogenation.[11][12] Iodination can be achieved with iodine in the presence of an oxidizing agent like nitric acid.[8]

-

Regioselectivity: Reaction typically yields the 2-halo- and 2,5-dihalothiophenes.[9] Synthesizing 3-halothiophenes is more complex and often requires indirect methods, such as the debromination of 2,3,5-tribromothiophene or specialized cyclization reactions.[11][13]

Table 1: Selected Reagents for Thiophene Halogenation

| Reaction | Reagent(s) | Typical Product(s) | Reference(s) |

| Chlorination | SO₂Cl₂ | 2-Chlorothiophene | [12] |

| Benzeneseleninyl chloride / AlCl₃ | 2-Chlorothiophene | [11] | |

| Bromination | Br₂ in Acetic Acid | 2-Bromothiophene | [11] |

| N-Bromosuccinimide (NBS) | 2-Bromothiophene | [12] | |

| Iodination | I₂ / HNO₃ (aq) | 2-Iodothiophene | [8] |

| N-Iodosuccinimide (NIS) | 2-Iodothiophene | [12] |

Protocol: Synthesis of 2-Bromothiophene

-

Setup: In a flask equipped with a stirrer and dropping funnel, dissolve thiophene (1.0 eq) in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5 °C in an ice bath.

-